Cas no 94-62-2 (Piperine)

Piperine is een natuurlijk alkaloïde dat voornamelijk wordt aangetroffen in zwarte peper (Piper nigrum). Het staat bekend om zijn bioactieve eigenschappen, waaronder het vermogen om de opname van voedingsstoffen te verbeteren door remming van bepaalde metabolische enzymen. Piperine vertoont ook antioxidatieve en ontstekingsremmende effecten, wat het waardevol maakt in farmaceutische en voedingssupplementen. Chemisch gezien is het een amide met de formule C17H19NO3, gekenmerkt door een piperidine-ringstructuur. Het wordt vaak gebruikt in combinatie met andere verbindingen, zoals curcumine, om de biologische beschikbaarheid te verhogen. Piperine is onderzocht vanwege zijn potentiële rol in de ondersteuning van spijsvertering en cognitieve functies.
Piperine structure
Piperine structure
Productnaam:Piperine
CAS-nummer:94-62-2
MF:C17H19NO3
MW:285.337664842606
MDL:MFCD00005839
CID:34754
PubChem ID:24898568

Piperine Chemische en fysische eigenschappen

Naam en identificatie

    • Piperine
    • N-PIPEROYLPIPERIDIN
    • (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-piperidine
    • FEMA 2909
    • 5-BENZO[1,3]DIOXOL-5-YL-1-PIPERIDIN-1-YL-PENTA-2,4-DIEN-1-ONE
    • 1-PIPERONYLPIPERIDINE
    • 1-PIPEROYLPIPERIDINE
    • 1-PIPERYLPIPERIDINE
    • Piperin
    • PIPERINE(P)
    • PIPERINE(P) PrintBack
    • PIPERINE(RG)
    • (E,E)-1-Piperoylpiperidine
    • Bioperine
    • PIPERLINE
    • Piperylpiperidine
    • trans,trans-1-piperoylpiperidine
    • 1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
    • black pepper extract, peperine
    • Piperoylpiperidine
    • FEMA No. 2909
    • N-[(E,E)-Piperoyl]piperidine
    • Piperidine, 1-piperoyl-, (E,E)-
    • Piperine (aliphatic)
    • 1-Piperoylpiperidine, (E,E)-
    • 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]piperidine
    • N-(E,E)-piperoyl-piperidine
    • piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-
    • U71XL721QK
    • MXXWOMGUGJBKIW-YPCII
    • (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one (ACI)
    • Piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]- (9CI)
    • Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)- (ZCI)
    • Piperidine, 1-piperoyl-, (E,E)- (8CI)
    • Piperine (6CI)
    • (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one
    • (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
    • (E,E)-5-(3,4-Methylenedioxyphenyl)-2,4-pentadienoylpiperidide
    • Bioperin
    • NSC 21727
    • Pepper oil
    • N-((E,E)-piperoyl)piperidine
    • MLS002473213
    • SMR001548271
    • PIPERINE, 97% [94-62-2]
    • PIPERINE, 99% [94-62-2]
    • MLS002153830
    • 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine
    • SMR000112278
    • MLSMR
    • 1-Piperoylpiperidine; (2E,4E)-form
    • 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
    • 1-Piperoyl-piperidine
    • MLS006011979
    • Piperine98%
    • MDL: MFCD00005839
    • Inchi: 1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+
    • InChI-sleutel: MXXWOMGUGJBKIW-YPCIICBESA-N
    • LACHT: C(/C1C=CC2OCOC=2C=1)=C\C=C\C(N1CCCCC1)=O
    • BRN: 90741

Berekende eigenschappen

  • Exacte massa: 285.136493g/mol
  • Oppervlakte lading: 0
  • XLogP3: 3.5
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Aantal draaibare bindingen: 3
  • Monoisotopische massa: 285.136493g/mol
  • Monoisotopische massa: 285.136493g/mol
  • Topologisch pooloppervlak: 38.8Ų
  • Zware atoomtelling: 21
  • Complexiteit: 412
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Oppervlakte lading: 0
  • Aantal tautomers: nothing
  • Moleculair gewicht: 285.34

Experimentele eigenschappen

  • Kleur/vorm: White powder
  • Dichtheid: 1.0864 (rough estimate)
  • Smeltpunt: 128.0 to 133.0 deg-C
  • Kookpunt: 498.524°C at 760 mmHg
  • Vlampunt: 255.3±27.3 °C
  • Brekindex: 1.5400 (estimate)
  • Oplosbaarheid: 0.04g/l
  • Waterverdelingscoëfficiënt: 40 mg/L (18 ºC)
  • Stabiliteit/houdbaarheid: Stable. Incompatible with strong oxidizing agents.
  • PSA: 38.77000
  • LogboekP: 2.93510
  • FEMA: 2909
  • pka: 12.22(at 18℃)
  • Gevoeligheid: Sensitive to light, humidity and air
  • Dampfdruk: 0.0±1.3 mmHg at 25°C
  • Merck: 7472
  • Oplosbaarheid: Almost insoluble in water, soluble in ethanol, benzene, acetic acid.

Piperine Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:warning
  • Signaalwoord:Warning
  • Gevaarverklaring: H302
  • Waarschuwingsverklaring: P264-P270-P301+P312+P330-P501
  • WGK Duitsland:3
  • Code gevarencategorie: R21/22
  • Veiligheidsinstructies: S22-S24/25-S36/37
  • RTECS:TN2321500
  • Identificatie van gevaarlijk materiaal: Xn
  • TSCA:Yes
  • Opslagvoorwaarde:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risicozinnen:R21/22

Piperine Douanegegevens

  • HS-CODE:2939999090
  • Douanegegevens:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Piperine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
abcr
AB118603-25 g
Piperine, 98%; .
94-62-2 98%
25 g
€131.00 2023-07-20
abcr
AB118603-100 g
Piperine, 98%; .
94-62-2 98%
100 g
€333.00 2023-07-20
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S30603-100g
Piperine
94-62-2 BR,98%
100g
¥1400.00 2022-01-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P815922-25g
Piperine
94-62-2 97%
25g
¥538.00 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P0460-5g
Piperine
94-62-2 97.0%(LC&N)
5g
¥545.0 2022-06-10
BAI LING WEI Technology Co., Ltd.
293643-5G
Piperine, 98%
94-62-2 98%
5G
¥ 266 2022-04-26
Enamine
EN300-7392817-0.05g
(2E,4E)-5-(1,3-dioxaindan-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one
94-62-2 95%
0.05g
$19.0 2023-07-07
TargetMol Chemicals
T3002-100mg
Piperine
94-62-2 100%
100mg
¥ 99 2024-07-19
Key Organics Ltd
AS-17442-10MG
Piperine
94-62-2 >97%
10mg
£51.00 2025-02-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011675-20mg
Piperine
94-62-2
20mg
¥95 2024-07-19

Piperine Productiemethode

Synthetic Routes 1

Reactievoorwaarden
Referentie
A metal-free approach for transamidation of amides with amines in aqueous media
Srinivas, Mahesuni; Hudwekar, Abhinandan D.; Venkateswarlu, Vunnam; Reddy, G. Lakshma; Kumar, K. A. Aravinda; et al, Tetrahedron Letters, 2015, 56(33), 4775-4779

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Catecholborane
1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide ,  Palladium diacetate Solvents: Ethanol
Referentie
New access to conjugated dien- and enamides. Synthesis of dehydropipernonaline, pipernonaline and related biologically active amides
Kaga, Harumi; Ahmed, Zaheer; Gotoh, Kohei; Orito, Kazuhiko, Synlett, 1994, (8), 607-8

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  30 min, rt
1.2 6 - 8 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referentie
Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway
Wang, Lun; Cai, Xiaoying; Shi, Mingsong; Xue, Linlin; Kuang, Shuang; et al, European Journal of Medicinal Chemistry, 2020, 199,

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide ,  Alumina Solvents: Dichloromethane ,  Dibromodifluoromethane
Referentie
Stereoselective synthesis of piperamide alkaloids by modified Ramberg-Baecklund reaction
Li, Yang; Zhang, Yu; Wang, Xiao Long; Huang, Zhi; Cao, Xiao Ping, Chinese Chemical Letters, 2004, 15(6), 631-634

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine
Referentie
Addition of carbon nucleophiles to aldehyde tosylhydrazones of aromatic and heteroaromatic-compounds: total synthesis of piperine and its analogs
Chandrasekhar, S.; Reddy, M. Venkat; Reddy, K. Srinivasa; Ramarao, C., Tetrahedron Letters, 2000, 41(15), 2667-2670

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide ,  Alumina Solvents: Dichloromethane ,  Dibromodifluoromethane ;  1 h, rt
Referentie
Stereoselective synthesis of naturally occurring unsaturated amide alkaloids by a modified Ramberg-Baecklund reaction
Li, Yang; Zhang, Yu; Huang, Zhi; Cao, Xiaoping; Gao, Kun, Canadian Journal of Chemistry, 2004, 82(5), 622-630

Synthetic Routes 7

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran
Referentie
Three-component synthesis of (E)-α,β-unsaturated amides of the piperine family
Schobert, Rainer; Siegfried, Sven; Gordon, Gary J., Journal of the Chemical Society, 2001, (19), 2393-2397

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  N-Bromosuccinimide ,  Lithium chloride Catalysts: Triphenylantimony ,  Palladium diacetate ,  1-Butanaminium, N,N,N-tributyl-, 2,2,2-trifluoroacetate (1:1) Solvents: Dichloroethane
Referentie
Catalytic Hunsdiecker reaction and one-pot catalytic Hunsdiecker-Heck strategy: synthesis of α,β-unsaturated aromatic halides, α-(dihalomethyl)benzenemethanols, 5-aryl-2,4-pentadienoic acids, dienoates and dienamides
Naskar, Dinabandhu; Roy, Sujit, Tetrahedron, 2000, 56(10), 1369-1377

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  2-Iodopyridine Solvents: Dichloromethane ;  15 min, -20 °C
1.2 Reagents: Triethylamine ,  Benzeneseleninic acid ,  Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  25 °C
Referentie
Chemoselective α,β-Dehydrogenation of Saturated Amides
Teskey, Christopher J.; Adler, Pauline; Goncalves, Carlos R.; Maulide, Nuno, Angewandte Chemie, 2019, 58(2), 447-451

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  20 h, reflux
Referentie
Method for synthesis of piperine
, China, , ,

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 18 h, rt
Referentie
Method for synthesizing piperine from 5-(1,2-methylenedioxyphenyl)-2-pentenal by oxidation and condensation
, China, , ,

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane
Referentie
A Short, Efficient, and Stereoselective Synthesis of Piperine and its Analogues
Bauer, Adriano; Nam, Jun-Hyun; Maulide, Nuno, Synlett, 2019, 30(4), 413-416

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  8 h, rt
Referentie
The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2
Tian, Xiangge; Zhou, Meirong; Ning, Jing; Deng, Xiaopeng; Feng, Lei; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2021, 36(1), 737-748

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  10 min, cooled; rt; 2 h, rt
1.2 Solvents: Dichloromethane ;  2 - 2.5 h, 60 °C
Referentie
Synthesis, Antimicrobial, Antioxidant and Nematicidal Activity of (2E,4E)-5-(Benzo[d] [1,3]dioxol-5-yl)penta-2,4-dienamides
Wahab, Aneela; Sultana, Amina; Khan, Khalid Mohammed; Sherwani, Sikandar K.; Perveen, Zeba; et al, Journal of the Chemical Society of Pakistan, 2015, 37(5), 1008-1014

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Benzenemethanamine, 4-ethenyl-N,N-diethyl-, polymer with 1,1′-[1,4-butanediylbis… Solvents: 1-Propanol ;  24 h, 80 °C
Referentie
Chromatography-Free Wittig Reactions using a Bifunctional Polymeric Reagent
Leung, Peter Shu-Wai; Teng, Yan; Toy, Patrick H., Organic Letters, 2010, 12(21), 4996-4999

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Pivalic acid Catalysts: Cupric acetate ,  Palladium diacetate ,  1,1′-[1,2-Ethanediylbis(sulfinyl)]bis[benzene] Solvents: Acetonitrile ;  24 h, 100 °C
Referentie
Synthesis of conjugated dienes via palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amides
Keerthana, Meledath Sudhakaran; Jeganmohan, Masilamani, Chemical Communications (Cambridge, 2022, 58(63), 8814-8817

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 4 h, rt
1.2 Solvents: Toluene ;  rt; rt → reflux; 16 h, reflux
Referentie
Environmentally Benign Transamidation Protocol for Weakly Nucleophilic Aromatic Amines with N-Acyl-2-piperidinones: Catalyst-, Additive-, Base- and Solvent-Free Condition
Rajan, Ida Angel Priya Samuel; Subramani, Muthuraman; Pushparathinam, Gopinath; Rajendran, Saravanakumar, Asian Journal of Organic Chemistry, 2022, 11(9),

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: 2,4-Dichloro-6-methoxy-1,3,5-triazine Catalysts: Dabco Solvents: Ethyl acetate ;  30 min, rt
1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ;  30 min, rt; 1 h, rt
Referentie
Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine System
Adler, Pauline ; Gras, Marion ; Smietana, Michael, ChemCatChem, 2023, 15(10),

Synthetic Routes 19

Reactievoorwaarden
1.1 Reagents: 1,1-Dimethylethyl 1-(1,1-dimethylethoxy)-2(1H)-isoquinolinecarboxylate Solvents: Dichloromethane ;  30 min, rt
1.2 24 h, rt
Referentie
Carboxamidation of carboxylic acids with 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) without bases
Saito, Yukako; Ouchi, Hidekazu; Takahata, Hiroki, Tetrahedron, 2008, 64(49), 11129-11135

Synthetic Routes 20

Reactievoorwaarden
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt
Referentie
Synthesis of (E,E)-Dienones and (E,E)-Dienals via Palladium-Catalyzed γ,δ-Dehydrogenation of Enones and Enals
Pan, Gao-Fei; Zhang, Xing-Long; Zhu, Xue-Qing; Guo, Rui-Li; Wang, Yong-Qiang, iScience, 2019, 20, 229-236

Piperine Raw materials

Piperine Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:94-62-2)Piperine
A1205859
Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):282.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:94-62-2)Piperine
TB02060
Zuiverheid:>98%
Hoeveelheid:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prijs ($):Onderzoek